N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide
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Overview
Description
N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide typically involves the reaction of 2-chloroaniline with 4-aminobenzamide in the presence of dimethylsulfamoyl chloride. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)benzamide
- N-(2-Chlorophenyl)-4-aminobenzamide
- N-(2-Chlorophenyl)-4-(methylsulfamoyl)benzamide
Uniqueness
N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide is unique due to the presence of both the chlorophenyl and dimethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90233-90-2 |
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Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-12-9-7-11(8-10-12)15(20)17-14-6-4-3-5-13(14)16/h3-10,18H,1-2H3,(H,17,20) |
InChI Key |
QCIJPJBKXXWVQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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